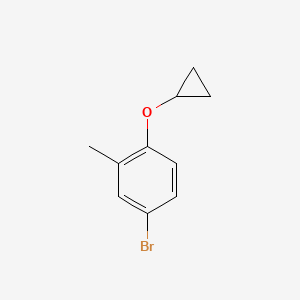

4-Bromo-1-cyclopropoxy-2-methylbenzene

CAS No.:

Cat. No.: VC18718719

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrO |

|---|---|

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | 4-bromo-1-cyclopropyloxy-2-methylbenzene |

| Standard InChI | InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |

| Standard InChI Key | WHBMGMVALARPGW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)OC2CC2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

4-Bromo-1-cyclopropyl-2-methylbenzene, systematically named 4-bromo-1-cyclopropyl-2-methylbenzene, belongs to the class of substituted benzenes. Its molecular formula is C₁₀H₁₁Br, with a molecular weight of 211.10 g/mol . The compound’s IUPAC name reflects the positions of its substituents: a bromine atom at the para position (C4), a cyclopropyl group at C1, and a methyl group at C2 .

Table 1: Key Identifiers of 4-Bromo-1-cyclopropyl-2-methylbenzene

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71096-12-3 | |

| Molecular Formula | C₁₀H₁₁Br | |

| SMILES Notation | CC1=C(C=CC(=C1)Br)C2CC2 | |

| InChI Key | RRCWRJLSPITLTI-UHFFFAOYSA-N |

Structural Characteristics

The molecule comprises a benzene ring substituted with three functional groups:

-

A bromine atom at C4, enabling electrophilic substitution reactions.

-

A cyclopropyl group at C1, introducing steric strain and potential reactivity in ring-opening reactions.

-

A methyl group at C2, influencing electron density and regioselectivity in further derivatization .

X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring with the cyclopropane moiety adopting a puckered conformation orthogonal to the benzene plane .

Synthesis and Industrial Production

Purification and Quality Control

Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard purification techniques. Purity is verified via GC-MS and ¹H NMR, with commercial samples exhibiting ≥95% purity .

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases such as hydrogen bromide and carbon oxides . Its bromine substituent renders it susceptible to nucleophilic aromatic substitution, while the cyclopropyl group may participate in strain-driven ring-opening reactions .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) | |

| Vapor Pressure | Not available |

Spectroscopic Data

-

¹H NMR (predicted): δ 6.8–7.2 (aromatic protons), δ 2.3 (methyl group), δ 1.2–1.5 (cyclopropyl protons).

Applications in Pharmaceutical Research

Role in Drug Discovery

4-Bromo-1-cyclopropyl-2-methylbenzene serves as a precursor in synthesizing tetrahydroimidazo[1,5-d] oxazepine derivatives—a class of compounds investigated for neurological and oncological targets. For example, patent US9458176B2 discloses its use in constructing molecules with modulated GABAA receptor activity .

Structure-Activity Relationship (SAR) Insights

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation in vivo, while the bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling .

Regulatory and Environmental Considerations

Ecotoxicology

Data on aquatic toxicity, biodegradability, and bioaccumulation potential are currently unavailable .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume